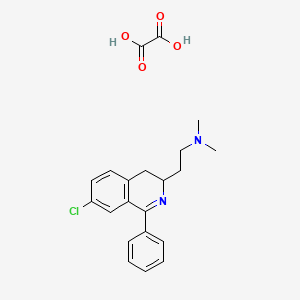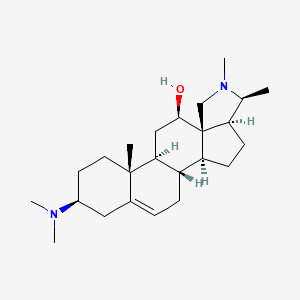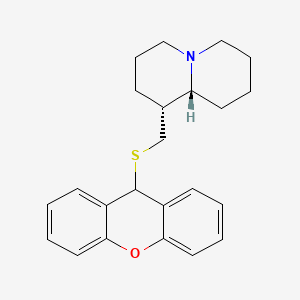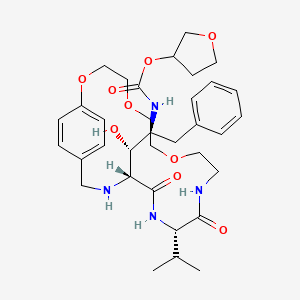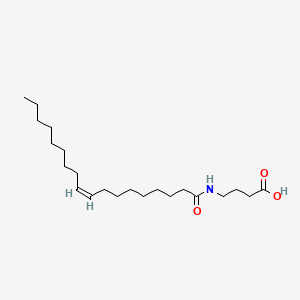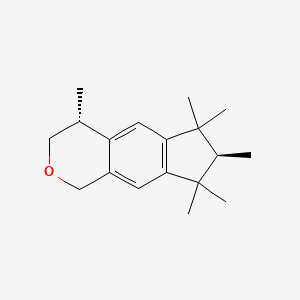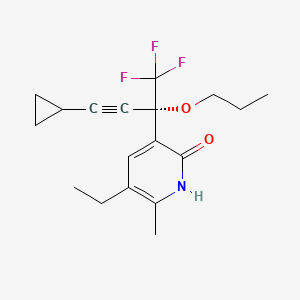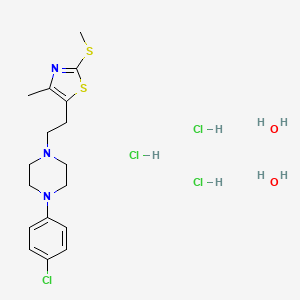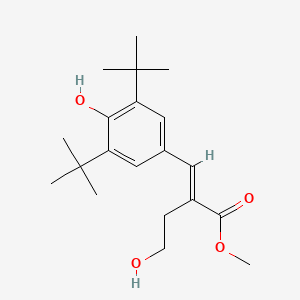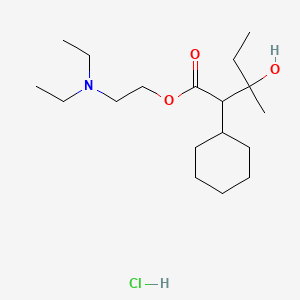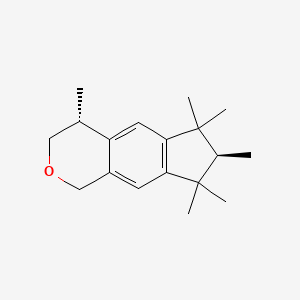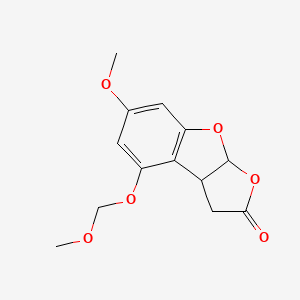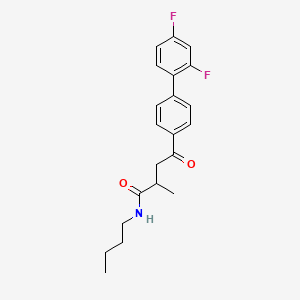
(+-)-N-Butyl-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is a synthetic organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with various functional groups attached, including butyl, difluoro, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The difluoro and oxo groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using reagents like Selectfluor, while the oxo group can be introduced via oxidation reactions.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the biphenyl derivative with butylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of (±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where biphenyl derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound shares a similar biphenyl core but has different functional groups attached, leading to distinct chemical and biological properties.
Uniqueness
(±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its difluoro and oxo groups, in particular, contribute to its unique properties compared to other biphenyl derivatives.
Properties
CAS No. |
161692-84-8 |
|---|---|
Molecular Formula |
C21H23F2NO2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-butyl-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C21H23F2NO2/c1-3-4-11-24-21(26)14(2)12-20(25)16-7-5-15(6-8-16)18-10-9-17(22)13-19(18)23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,26) |
InChI Key |
NOKZOXCOKINUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


